

Chemical structure and properties of Loracarbef hydrate

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Compound of Interest

Compound Name: Loracarbef hydrate

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An In-depth Technical Guide to Loracarbef Hydrate

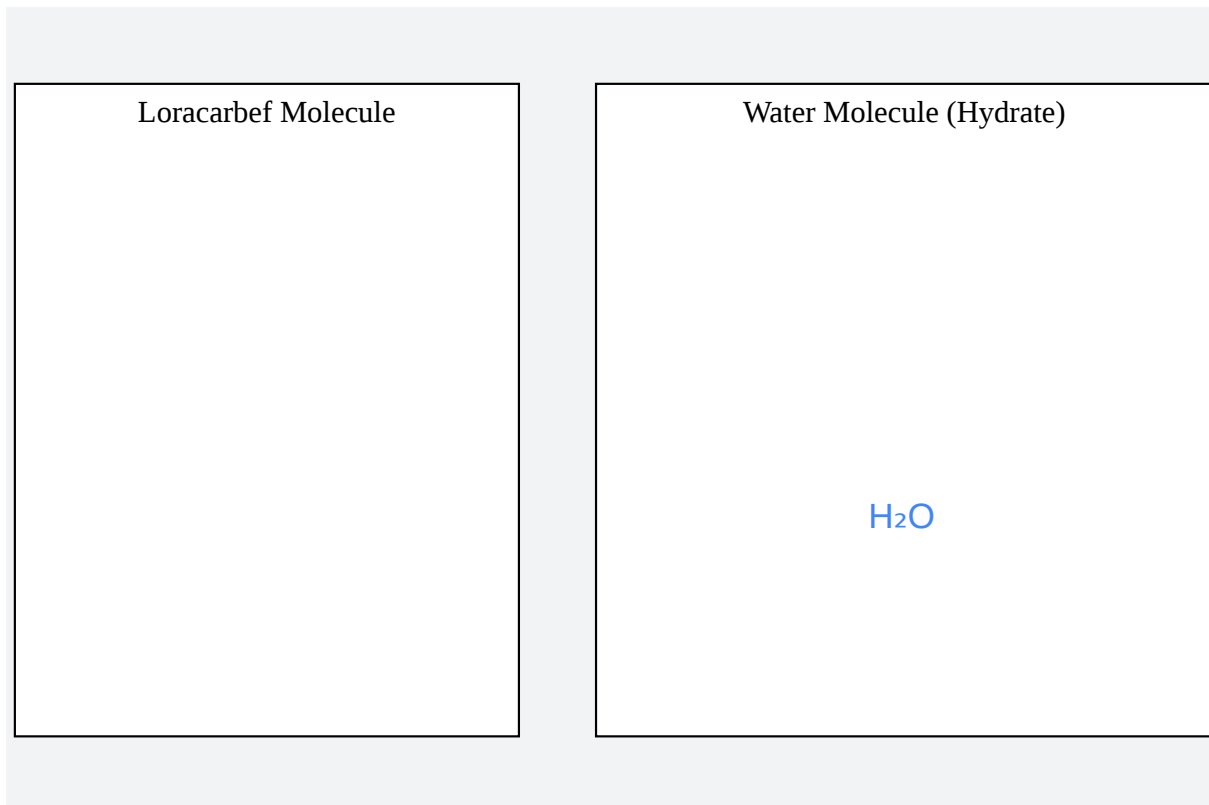
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Loracarbef hydrate**. It includes detailed experimental protocols and data presented for clarity and further research applications.

Chemical Identity and Structure

Loracarbef is a synthetic, orally administered carbacephem antibiotic.[1] It is structurally related to cefaclor, with a methylene group substituting the sulfur atom in the dihydrothiazine ring, which confers greater chemical stability in solution.[2] Loracarbef is typically used in its monohydrate form.[3][4]

Chemical Structure:



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Caption: 2D structure of **Loracarbef hydrate**.

Table 1: Chemical Identifiers of **Loracarbef Hydrate**

Identifier	Value	Citation
IUPAC Name	(6R,7S)-7-[[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate	[3]
CAS Number	121961-22-6	[3]
Molecular Formula	C ₁₆ H ₁₈ ClN ₃ O ₅	[3]
Molecular Weight	367.78 g/mol	[3][4]
SMILES	<chem>C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl.O</chem>	[3]
InChI	InChI=1S/C16H16ClN3O4.H2O/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8;/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24);1H2/t10-,11-,12+;/m1./s1	[3]

Physicochemical Properties

Loracarbef hydrate exists as a white to off-white solid.[3] Its pH-solubility profile is U-shaped, which is characteristic of zwitterionic cephalosporins.[5] The compound exhibits significantly greater stability in solution compared to cefaclor and other therapeutically useful cephalosporins.[5]

Table 2: Physicochemical Data of **Loracarbef Hydrate**

Property	Value	Citation
Physical Appearance	White to Off-white Solid	[3]
Melting Point	>196°C (decomposition)	[3]
Solubility	Slightly soluble in aqueous acid	[3]
Water Solubility	0.325 mg/mL	[6]
LogP	0.5	[2]
pKa (Strongest Acidic)	2.93	[6]
pKa (Strongest Basic)	7.23	[6]
Protein Binding	25%	[1]

Mechanism of Action

As a β -lactam antibiotic, Loracarbef's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[4][7] This action is bactericidal.[8]

- **Target Binding:** Loracarbef binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[2][8]
- **Inhibition of Transpeptidation:** This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[4][7]
- **Cell Lysis:** The disruption of the cell wall's structural integrity leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[8][9]

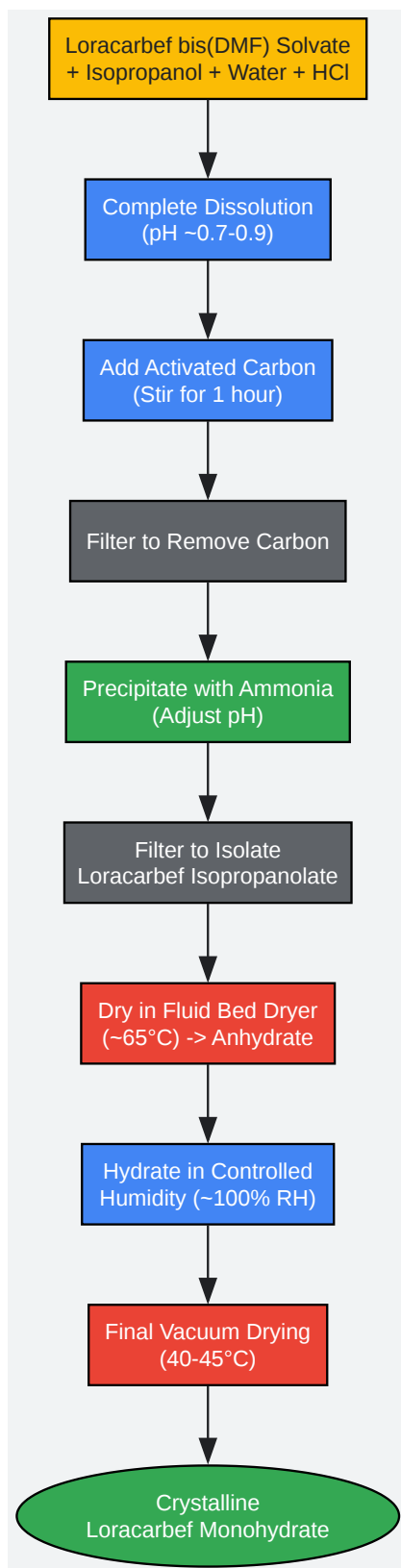
Caption: Mechanism of action of Loracarbef.

Experimental Protocols

The crystalline monohydrate form of Loracarbef can be prepared from various solvates, such as an isopropanolate or a bis(DMF)solvate.[10][11] A general procedure involves converting these solvates to an anhydrous form and then hydrating it.

Protocol for Conversion of Loracarbef Isopropanolate to Monohydrate:

- **Drying:** Loracarbef isopropanolate wet cake is placed in a fluid bed dryer. The material is dried at a temperature of approximately 63°C to 65°C until the residual isopropanol content is minimal, resulting in crystalline loracarbef anhydrate.[\[11\]](#)
- **Hydration:** The loracarbef anhydrate is then placed in a controlled humidity environment (e.g., a vacuum oven with a water source) at a relative humidity of approximately 100% and a temperature of 40-45°C.[\[11\]](#)
- **Final Drying:** The resulting hydrated product is removed and placed in a vacuum oven at 40-45°C under a slight nitrogen sweep to remove excess surface water without affecting the water of hydration.[\[11\]](#)



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Caption: Workflow for Loracarbef monohydrate synthesis.

HPLC is a standard method for the determination and quantification of Loracarbef in biological matrices like plasma, serum, and urine.[\[12\]](#)

Protocol for HPLC Analysis:

- Sample Preparation (Plasma): Antibiotics are extracted from plasma using C18 solid-phase extraction cartridges.[\[12\]](#)
- Sample Preparation (Urine): Urine samples are diluted with water and can be directly injected into the HPLC system.[\[12\]](#)
- Chromatographic Conditions:
 - Column: A reversed-phase column, such as Supelcosil LC-18-DB (250 mm x 4.6 mm I.D.), is used.[\[12\]](#)
 - Detection: UV detection is performed at a wavelength of 265 nm.[\[12\]](#)
- Quantitation: The limit of quantitation is typically around 0.5 µg/mL for Loracarbef.[\[12\]](#)

A combination of analytical techniques is employed to characterize pharmaceutical hydrates like **Loracarbef hydrate**.

- X-Ray Diffraction (XRD): Single crystal (SCXRD) and powder (PXRD) X-ray diffraction are used to determine the crystal structure and confirm the crystalline form.[\[5\]](#)[\[13\]](#)
- Thermal Analysis:
 - Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, allowing for the determination of the water content in the hydrate.[\[13\]](#)
 - Differential Scanning Calorimetry (DSC): Detects heat flow associated with thermal events like dehydration and decomposition.[\[13\]](#)
- Spectroscopy: Techniques like Fourier-transform infrared (FT-IR), Raman, and solid-state nuclear magnetic resonance (ssNMR) spectroscopy can provide information about the water molecules' environment within the crystal lattice.[\[13\]](#)

- Gravimetric Analysis: Dynamic vapor sorption (DVS) is used to study the kinetics of water sorption and desorption, providing insights into the stability of the hydrate at different relative humidities.[13]

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